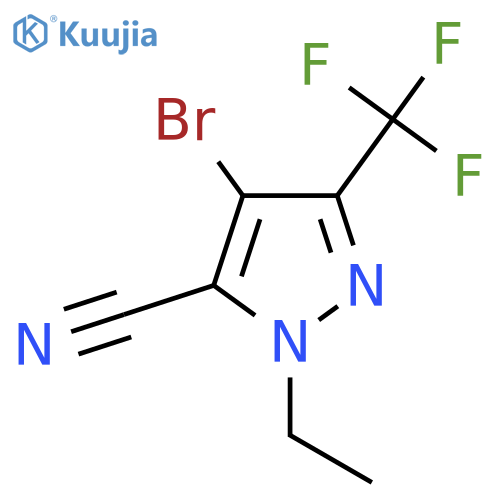

Cas no 2551117-63-4 (4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)

2551117-63-4 structure

商品名:4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

CAS番号:2551117-63-4

MF:C7H5BrF3N3

メガワット:268.033910512924

MDL:MFCD32875198

CID:5656743

PubChem ID:155822916

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2551117-63-4

- 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

- EN300-27160393

- 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

-

- MDL: MFCD32875198

- インチ: 1S/C7H5BrF3N3/c1-2-14-4(3-12)5(8)6(13-14)7(9,10)11/h2H2,1H3

- InChIKey: VEFVVZSFSOCAHF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)N(CC)N=C1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 266.96189g/mol

- どういたいしつりょう: 266.96189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 41.6Ų

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27160393-0.05g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95.0% | 0.05g |

$226.0 | 2025-03-20 | |

| Enamine | EN300-27160393-5.0g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95.0% | 5.0g |

$2816.0 | 2025-03-20 | |

| 1PlusChem | 1P028CJ7-10g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95% | 10g |

$5224.00 | 2024-05-20 | |

| 1PlusChem | 1P028CJ7-100mg |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95% | 100mg |

$479.00 | 2024-05-20 | |

| Enamine | EN300-27160393-10.0g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95.0% | 10.0g |

$4176.0 | 2025-03-20 | |

| Enamine | EN300-27160393-2.5g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95.0% | 2.5g |

$1903.0 | 2025-03-20 | |

| Enamine | EN300-27160393-0.1g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95.0% | 0.1g |

$337.0 | 2025-03-20 | |

| Enamine | EN300-27160393-0.25g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95.0% | 0.25g |

$481.0 | 2025-03-20 | |

| Enamine | EN300-27160393-5g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95% | 5g |

$2816.0 | 2023-09-10 | |

| Enamine | EN300-27160393-1g |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

2551117-63-4 | 95% | 1g |

$971.0 | 2023-09-10 |

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

2551117-63-4 (4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量